molecular formula C16H15NO4 B5811607 {4-[(2-methylbenzoyl)amino]phenoxy}acetic acid

{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid

Cat. No. B5811607
M. Wt: 285.29 g/mol
InChI Key: GOGBSSYDIXETLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid, also known as Meclofenoxate, is a nootropic drug that is used to improve memory and cognitive function. It was first synthesized in the 1950s by a team of researchers at the University of California, Los Angeles. Since then, it has been studied extensively for its potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of {4-[(2-methylbenzoyl)amino]phenoxy}acetic acide is not fully understood. It is believed to work by increasing the availability of acetylcholine, a neurotransmitter that is important for learning and memory. It may also have antioxidant properties that protect the brain from oxidative stress.
Biochemical and Physiological Effects:
{4-[(2-methylbenzoyl)amino]phenoxy}acetic acide has been shown to increase acetylcholine levels in the brain, which can improve memory and cognitive function. It may also increase blood flow to the brain, which can improve oxygen and nutrient delivery. Additionally, it has been shown to have antioxidant properties that can protect the brain from oxidative stress.

Advantages and Limitations for Lab Experiments

{4-[(2-methylbenzoyl)amino]phenoxy}acetic acide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so its effects are well understood. However, it does have some limitations. It can be difficult to administer in precise doses, and its effects can vary depending on the individual.

Future Directions

There are several potential future directions for research on {4-[(2-methylbenzoyl)amino]phenoxy}acetic acide. One area of interest is its potential therapeutic benefits in Alzheimer's disease. It has been shown to improve cognitive function in animal models of the disease, and further research is needed to determine its effectiveness in humans. Another area of interest is its potential neuroprotective effects in traumatic brain injury. It has been shown to improve outcomes in animal models of the condition, and further research is needed to determine its effectiveness in humans. Finally, there is interest in exploring its potential as a cognitive enhancer in healthy individuals. Further research is needed to determine its safety and effectiveness in this population.

Synthesis Methods

{4-[(2-methylbenzoyl)amino]phenoxy}acetic acide is synthesized by reacting 4-aminophenol with 2-methylbenzoyl chloride to form the intermediate product, 4-[(2-methylbenzoyl)amino]phenol. This intermediate is then reacted with chloroacetic acid to form the final product, {4-[(2-methylbenzoyl)amino]phenoxy}acetic acid.

Scientific Research Applications

{4-[(2-methylbenzoyl)amino]phenoxy}acetic acide has been studied for its potential therapeutic benefits in a variety of neurological and psychiatric disorders. It has been shown to improve memory and cognitive function in both healthy individuals and those with cognitive impairment. It has also been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and traumatic brain injury.

properties

IUPAC Name

2-[4-[(2-methylbenzoyl)amino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-11-4-2-3-5-14(11)16(20)17-12-6-8-13(9-7-12)21-10-15(18)19/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGBSSYDIXETLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{[(2-Methylphenyl)carbonyl]amino}phenoxy)acetic acid

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